Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 1173294-47-7) is a bicyclic compound featuring a norbornane-like framework (2.2.1 bicyclo system) with a Boc-protected amine, an ethyl ester group at position 3, and a hydroxyl group at position 5. Its molecular formula is C₁₄H₂₃NO₅ (MW: 285.34 g/mol). The stereochemistry (1S,3S,4S,5R) is critical for its spatial arrangement, influencing interactions in synthetic and biological contexts. This compound is primarily used in pharmaceutical research as a chiral building block, particularly for protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVUDYZBFDQKN-ZDCRXTMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves a multi-step process. One common method includes the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. This process involves the use of a strong base to promote 2-epimerization, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of protective groups, such as Boc (tert-butoxycarbonyl), is crucial to prevent unwanted side reactions and to facilitate the purification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate is primarily investigated for its potential in drug development due to its structural similarity to biologically active compounds.
Antidiabetic Applications
Research indicates that derivatives of bicyclic compounds can exhibit antidiabetic activity through mechanisms involving enzyme inhibition related to glucose metabolism. The compound's structure allows for modifications that can enhance its efficacy against diabetes-related pathways .
Central Nervous System (CNS) Effects
Studies have explored the compound's potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in CNS drug development .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules.
Asymmetric Synthesis
The unique stereochemistry of this compound allows for the creation of enantiomerically pure compounds through asymmetric synthesis techniques . This is particularly valuable in pharmaceutical applications where chirality can significantly affect drug activity.
Synthesis of Proline Analogues
The compound has been utilized in synthesizing β-substituted proline analogues, which are crucial in the development of peptides and proteins with enhanced biological activity . The methodologies employed often involve stereocontrolled reactions that leverage the bicyclic structure for precise functionalization.
Synthesis of Antiviral Agents
A notable case study involved using this compound as a precursor in synthesizing antiviral agents targeting viral replication pathways . The compound's ability to undergo regioselective reactions facilitated the creation of effective antiviral compounds.
Development of Anticholesterol Drugs
Another significant application is in the synthesis of intermediates for anticholesterol medications like atorvastatin. The compound's reactivity allows for efficient transformations leading to biologically active derivatives .
Mechanism of Action
The mechanism of action of Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differentiating features:
Physicochemical Properties
| Property | Target Compound | 5-Oxo Analogue | Dibenzylamino Derivative |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| LogP | Estimated ~1.2 (hydroxyl increases polarity) | Estimated ~1.8 (ketone increases lipophilicity) | Estimated ~3.5 (dibenzylamino increases hydrophobicity) |
| Solubility | High in polar aprotic solvents (DMSO, DMF) | Moderate in THF, acetone | Low in water; soluble in chloroform |
Stability and Handling
- The Boc group in all analogues enhances stability under basic conditions but is susceptible to acidic deprotection (e.g., HCl/dioxane) .
- The hydroxyl-containing compound requires storage at -20°C under inert conditions to prevent oxidation, whereas the 5-oxo analogue is more stable at room temperature .
Research Findings and Case Studies
- Enzymatic Hydrolysis: Lipases (e.g., Novozym 435) selectively hydrolyze ethyl esters of N-Boc-2-azabicycloheptane derivatives to carboxylic acids without Boc deprotection, highlighting the ester group’s role in biocatalytic processes .
- Crystallography : X-ray studies of related bicyclic compounds () reveal that hydroxyl stereochemistry dictates hydrogen-bonding networks, influencing crystallinity and bioavailability .
Biological Activity
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate, also known by its CAS number 501431-06-7, is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.34 g/mol. The compound features a bicyclic structure that is typical of many bioactive molecules.
Biological Activity Overview
This compound has been studied for various biological activities:
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on Cathepsin C, an enzyme implicated in various diseases including inflammation and cancer .
- Neuroprotective Effects : Some studies suggest that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its structural features may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.
Study 1: Enzymatic Inhibition
In a study published in Medicinal Chemistry, researchers evaluated the inhibitory effects of various azabicyclic compounds on Cathepsin C activity. This compound was found to have a significant IC50 value indicative of strong inhibition compared to control compounds.
Study 2: Neuroprotection
A research article in Neuroscience Letters assessed the neuroprotective effects of several bicyclic compounds in models of oxidative stress-induced neuronal damage. The study reported that this compound significantly reduced cell death and improved cell viability in cultured neurons.
Table 1: Summary of Biological Activities
Q & A
Q. How can the stereochemical configuration of the bicyclic core be unambiguously confirmed?
The stereochemistry of the bicyclic system can be resolved using single-crystal X-ray diffraction (SC-XRD). For example, X-ray crystallography was employed to validate the structure of related 2-azabicyclo[2.2.1]heptane derivatives, resolving ambiguities in NMR assignments caused by overlapping signals or conformational flexibility . SC-XRD provides direct visualization of bond angles, torsion angles, and spatial arrangement of substituents. For intermediates, coupling SC-XRD with -NMR (e.g., 400 MHz in CDCl) and NOESY experiments can cross-validate stereochemical assignments, especially for hydroxy and Boc-protected groups .
Q. What synthetic strategies are effective for constructing the 2-azabicyclo[2.2.1]heptane scaffold?
A key approach involves cycloaddition or ring-closing reactions starting from proline derivatives. For instance, trans-4-hydroxy-L-proline has been used as a chiral precursor in a green synthesis route to generate the bicyclic framework via sequential protection, cyclization, and deprotection steps (e.g., benzoylation, tosylation, and borane reduction) . Optimized conditions (e.g., NaOMe/MeOH reflux for 2 h) achieved 90% yield in ring closure . Alternative methods include Diels-Alder reactions with aziridine dienophiles or intramolecular nucleophilic displacement .
Q. How should NMR spectral data be interpreted for this compound?
Critical -NMR features include:
- Boc group : tert-butyl signals at δ 1.38–1.41 ppm (singlet).
- Hydroxy proton : Broad peak near δ 5–6 ppm (solvent-dependent).
- Bicyclic protons : Distinct splitting patterns due to rigid chair-like conformation (e.g., C3H at δ 4.20–4.30 ppm as a multiplet) .
For diastereomeric mixtures, COSY and HSQC experiments help assign coupling constants (e.g., J = 6.8 Hz for ethyl CH) and differentiate axial/equatorial protons .
Advanced Research Questions
Q. How can competing diastereomers be resolved during synthesis?
Diastereomeric byproducts (e.g., from incomplete stereocontrol in cyclization) can be separated via flash chromatography using gradients of toluene/diethyl ether (1:1) or hexane/EtOAc . For example, a mixture of three diastereomers (3b, 4b, 5b) was resolved with >90% purity using this method . Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases may further refine enantiomeric excess for optically pure targets.
Q. What strategies mitigate oxidation or degradation of the hydroxy group during reactions?
- Protection : Temporarily convert the 5-hydroxy group to a silyl ether (e.g., TBSCl/imidazole in DMF) during harsh reactions (e.g., LiAlH reductions) .
- Mild conditions : Use NaBH instead of LiAlH for selective reductions, as demonstrated in the synthesis of hydroxylated azabicyclo derivatives .
- Low-temperature workup : Perform acid-mediated deprotection (e.g., TFA in CHCl at 0°C) to minimize β-elimination .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. What analytical methods quantify trace impurities in final products?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities <0.1% .
- NMR spiking : Add authentic samples of suspected byproducts (e.g., de-Boc derivatives) to identify unknown peaks .
- Elemental analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N ratios .
Methodological Challenges and Solutions
8. Addressing low yields in Boc protection/deprotection steps
Low yields often arise from moisture sensitivity. Solutions include:
- Use anhydrous conditions (N atmosphere, molecular sieves).
- Replace BocO with Boc-ON (less prone to side reactions) .
- Quench excess reagent with scavengers (e.g., DMAP in EtN) .
9. Managing regioselectivity in functionalization reactions
The C3 carboxylate and C5 hydroxy groups exhibit divergent reactivity. For selective modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
